molecular formula C8H8Br2O B595895 1,3-Dibromo-5-ethoxybenzene CAS No. 136265-19-5

1,3-Dibromo-5-ethoxybenzene

Cat. No.: B595895
CAS No.: 136265-19-5
M. Wt: 279.959
InChI Key: HEDQSPZEQCVFEQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .

Scientific Research Applications

1,3-Dibromo-5-ethoxybenzene has several applications in scientific research, including:

Future Directions

Future research on 1,3-Dibromo-5-ethoxybenzene could focus on its potential applications in various fields, such as organic synthesis and materials science. Its electrostatic potential map suggests that it could be used in the development of new materials .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3-Dibromo-5-ethoxybenzene are not well-documented in the literature. Brominated compounds like this compound are known to participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often serving as substrates or inhibitors . The exact nature of these interactions depends on the specific biochemical context and the other molecules involved.

Cellular Effects

The cellular effects of this compound are not well-studied. Brominated compounds can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on cells would depend on its concentration, the cell type, and the specific cellular processes involved.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Brominated compounds can exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of this compound would depend on its biochemical properties and the specific molecular context.

Temporal Effects in Laboratory Settings

Brominated compounds can exhibit changes in their effects over time due to factors such as stability, degradation, and long-term effects on cellular function . These factors would need to be considered when studying this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of brominated compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses . These factors would need to be considered when studying this compound in animal models.

Metabolic Pathways

Brominated compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels . The specific metabolic pathways involving this compound would depend on its biochemical properties and the specific metabolic context.

Transport and Distribution

Brominated compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation . The specific transport and distribution of this compound would depend on its biochemical properties and the specific cellular context.

Subcellular Localization

Brominated compounds can be localized to specific compartments or organelles, potentially due to targeting signals or post-translational modifications . The specific subcellular localization of this compound would depend on its biochemical properties and the specific cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.

    Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.

    Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .

Properties

IUPAC Name

1,3-dibromo-5-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDQSPZEQCVFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706041
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136265-19-5
Record name 1,3-Dibromo-5-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A dispersion of 3,5-dibromophenol (0.398 g, 1.6 mmol) and potassium carbonate (0.437 g, 3.2 mmol) in 2-butanone (4 mL) was treated with diethyl sulfate (0.246 g, 1.6 mmol) and the reaction mixture heated at 90° C. for 15 hours. The resulting thick suspension was cooled to room temperature, diluted with dichloromethane and extracted with water. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The title compound was obtained as a light brown oil (0.38 g, 86% of theory) which was used in the next step without further purification.
Quantity
0.398 g
Type
reactant
Reaction Step One
Quantity
0.437 g
Type
reactant
Reaction Step One
Quantity
0.246 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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